molecular formula C10H13N B13348086 3-(o-Tolyl)azetidine

3-(o-Tolyl)azetidine

Cat. No.: B13348086
M. Wt: 147.22 g/mol
InChI Key: YPVGFOIHROASLL-UHFFFAOYSA-N
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Description

3-(o-Tolyl)azetidine is a four-membered nitrogen-containing heterocycle with a tolyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the tolyl group. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the cyclization of N-(o-tolyl)amino alcohols can be achieved using strong bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Palladium-catalyzed cross-coupling reactions are often employed to introduce the tolyl group onto the azetidine ring .

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(o-Tolyl)azetidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Azetidine-containing compounds are explored for their pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)azetidine and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.

    Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.

Uniqueness

3-(o-Tolyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-(2-methylphenyl)azetidine

InChI

InChI=1S/C10H13N/c1-8-4-2-3-5-10(8)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3

InChI Key

YPVGFOIHROASLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNC2

Origin of Product

United States

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